Cas no 31218-79-8 (4-Ethylphenylmethylsulfone)

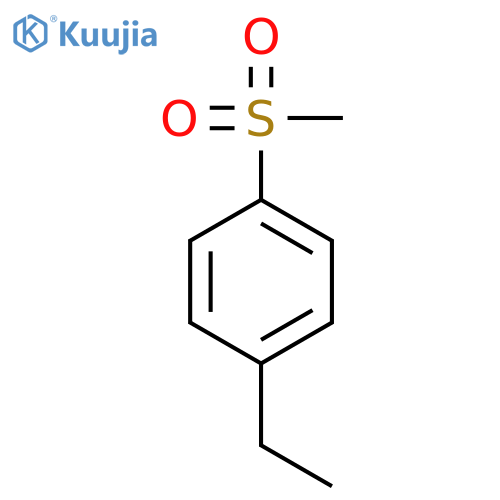

4-Ethylphenylmethylsulfone structure

商品名:4-Ethylphenylmethylsulfone

4-Ethylphenylmethylsulfone 化学的及び物理的性質

名前と識別子

-

- 4-Ethylphenylmethylsulfone

- 1-ethyl-4-methylsulfonylbenzene

- FS-1599

- 31218-79-8

- DTXSID801300839

- AKOS006278644

- 1-ethyl-4-methanesulfonylbenzene

- 1-Ethyl-4-(methylsulfonyl)benzene

- p-ethylphenyl methyl sulfone

- CS-0296670

- Z1198163251

- SCHEMBL172035

-

- MDL: MFCD03789186

- インチ: InChI=1S/C9H12O2S/c1-3-8-4-6-9(7-5-8)12(2,10)11/h4-7H,3H2,1-2H3

- InChIKey: FUXCCEDMMZBTRW-UHFFFAOYSA-N

- ほほえんだ: CCC1=CC=C(C=C1)S(=O)(=O)C

計算された属性

- せいみつぶんしりょう: 184.05580079Da

- どういたいしつりょう: 184.05580079Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 42.5Ų

4-Ethylphenylmethylsulfone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1239094-1g |

4-Ethylphenylmethylsulfone |

31218-79-8 | 98% | 1g |

$325 | 2024-06-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367340-1g |

1-Ethyl-4-(methylsulfonyl)benzene |

31218-79-8 | 98% | 1g |

¥5359.00 | 2024-08-02 | |

| Fluorochem | 019373-5g |

4-Ethylphenylmethylsulfone |

31218-79-8 | 98% | 5g |

£521.00 | 2022-02-28 | |

| A2B Chem LLC | AX99317-250mg |

4-Ethylphenylmethylsulfone |

31218-79-8 | 98% | 250mg |

$70.00 | 2024-04-20 | |

| A2B Chem LLC | AX99317-1g |

4-Ethylphenylmethylsulfone |

31218-79-8 | 98% | 1g |

$150.00 | 2024-04-20 | |

| 1PlusChem | 1P01FFXX-250mg |

4-Ethylphenylmethylsulfone |

31218-79-8 | 98% | 250mg |

$99.00 | 2024-05-06 | |

| eNovation Chemicals LLC | Y1239094-1g |

4-Ethylphenylmethylsulfone |

31218-79-8 | 98% | 1g |

$340 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1239094-1g |

4-Ethylphenylmethylsulfone |

31218-79-8 | 98% | 1g |

$340 | 2025-02-25 | |

| Fluorochem | 019373-1g |

4-Ethylphenylmethylsulfone |

31218-79-8 | 98% | 1g |

£174.00 | 2022-02-28 | |

| eNovation Chemicals LLC | Y1239094-5g |

4-Ethylphenylmethylsulfone |

31218-79-8 | 98% | 5g |

$960 | 2024-06-05 |

4-Ethylphenylmethylsulfone 関連文献

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

31218-79-8 (4-Ethylphenylmethylsulfone) 関連製品

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 2039-76-1(3-Acetylphenanthrene)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量